molecular formula C12H15NO5S B055615 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid CAS No. 115527-63-4

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid

Cat. No. B055615
M. Wt: 285.32 g/mol
InChI Key: YVZWIGYDBXKHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a derivative of the amino acid methionine, and it has been studied extensively for its various biochemical and physiological effects.

Mechanism Of Action

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid exerts its effects through various mechanisms, including the activation of various enzymes and the inhibition of certain pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of immune responses.

Biochemical And Physiological Effects

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, diabetes, and cardiovascular disease. 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has also been shown to improve insulin sensitivity and glucose uptake, which could have potential applications in the treatment of diabetes.

Advantages And Limitations For Lab Experiments

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid. One potential area of research is the development of 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid-based drug delivery systems for the treatment of various diseases. Another potential area of research is the study of the effects of 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid on various pathways and enzymes involved in disease progression. Additionally, further research is needed to determine the optimal dosage and administration of 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid for various applications.

Synthesis Methods

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid can be synthesized through a multi-step process that involves the reaction of methionine with various reagents. The most commonly used method involves the reaction of methionine with benzoyl chloride and then with methylsulfonyl chloride. The resulting product is then purified through various chromatographic techniques to obtain pure 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid.

Scientific Research Applications

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has been extensively studied for its various applications in the field of biochemistry and biotechnology. It has been shown to have significant antioxidant properties and can scavenge free radicals in the body. 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.

properties

CAS RN

115527-63-4

Product Name

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid

Molecular Formula

C12H15NO5S

Molecular Weight

285.32 g/mol

IUPAC Name

2-benzamido-4-methylsulfonylbutanoic acid

InChI

InChI=1S/C12H15NO5S/c1-19(17,18)8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)

InChI Key

YVZWIGYDBXKHQF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1

synonyms

2-BenzaMido-4-(Methylsulfonyl)butanoic acid

Origin of Product

United States

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